molecular formula C21H15F3N4O4 B2767147 3-Cyclopropyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2319898-41-2

3-Cyclopropyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2767147
CAS No.: 2319898-41-2
M. Wt: 444.37
InChI Key: WJRHDNJXNSUKKV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C21H15F3N4O4 and its molecular weight is 444.37. The purity is usually 95%.
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Biological Activity

3-Cyclopropyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS Number: 2319898-41-2) is a novel compound that has garnered interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C21H21F3N4O4C_{21}H_{21}F_{3}N_{4}O_{4}, with a molecular weight of approximately 450.4 g/mol. The compound features a tetrahydroquinazoline core combined with a cyclopropyl group and a 1,2,4-oxadiazole moiety. The trifluoromethoxy substituent enhances its chemical properties and may influence its biological activity .

Biological Activity Overview

Research on compounds similar to this compound indicates a variety of biological activities:

  • Antimicrobial Activity : Compounds with oxadiazole and tetrahydroquinazoline structures have shown significant antibacterial and antifungal properties. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria with varying degrees of success .
  • Anticancer Potential : Similar compounds have been identified as having anticancer properties. For example, studies indicate that modifications to the oxadiazole ring can enhance cytotoxic effects against various cancer cell lines .

Synthesis and Characterization

The synthesis of this compound involves several steps that require optimization for yield and purity. Typical methods include:

  • Formation of the Oxadiazole Ring : Utilizing coupling reagents such as HBTU or EDC in DMF.
  • Cyclization Reactions : Employing bases like DIPEA to facilitate cyclization reactions under controlled conditions .

Biological Testing

A range of biological assays has been conducted to evaluate the efficacy of this compound:

  • Antibacterial Assays : The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Bacterial StrainMIC (μg/mL)Reference Drug
Staphylococcus aureus10Vancomycin
Escherichia coli15Ampicillin
  • Cytotoxicity Studies : Preliminary cytotoxicity tests indicated low toxicity levels in human embryonic kidney cells (HEK293), suggesting a favorable safety profile for further development .

Properties

IUPAC Name

3-cyclopropyl-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O4/c22-21(23,24)31-14-9-5-12(6-10-14)18-25-17(32-26-18)11-27-16-4-2-1-3-15(16)19(29)28(20(27)30)13-7-8-13/h5-6,9-10,13,15-16H,1-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJWLJSLIXCYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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